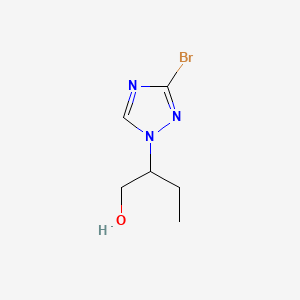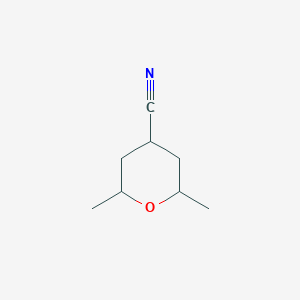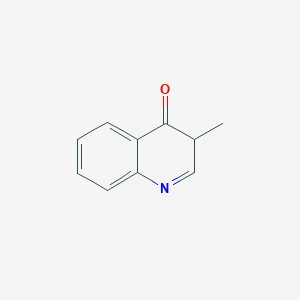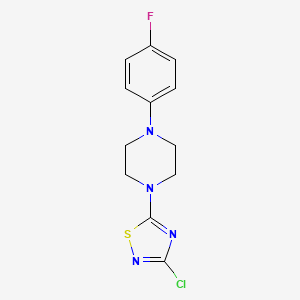
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyridine-2-ylmethanol.
Formation of Intermediate: The intermediate is then reacted with 2-methylpiperazine under specific conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and purification to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for designing compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: Researchers use it to probe the mechanisms of biological processes and to develop chemical probes for studying cellular functions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromopyridin-2-yl)methanol: A related compound with a similar pyridine ring structure.
2-Methylpiperazine: Shares the piperazine moiety with the target compound.
Uniqueness
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is unique due to its specific combination of the bromopyridine and piperazine structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C10H15BrClN3 |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
(2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
AGFHSGMJMPTWLY-DDWIOCJRSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |
SMILES canónico |
CC1CNCCN1C2=NC=CC(=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)


![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)


![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)


